
Isocymorcin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocymorcin, also known as p-Cymene-3,5-diol, is a chemical compound with the molecular formula C10H14O2. It is an isomer of Cymorcin, an essential oil isolated from Pseudocaryophyllus guili. This compound is primarily used in the synthesis of various organic compounds and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Isocymorcin can be synthesized through several methods. One common synthetic route involves the hydroxylation of p-cymene. This process typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of p-cymene and the oxidizing agent into the reactor, where the reaction is catalyzed by a suitable catalyst. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Isocymorcin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
科学研究应用
Isocymorcin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of Isocymorcin involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound can inhibit the activity of certain enzymes, thereby modulating biochemical pathways involved in inflammation and microbial growth.
相似化合物的比较
Similar Compounds
Cymorcin: An isomer of Isocymorcin, isolated from Pseudocaryophyllus guili.
p-Cymene: A precursor in the synthesis of this compound.
Quinones: Oxidation products of this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
5-methyl-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,11-12H,1-3H3 |
InChI 键 |
TUWRZVAMHVWRER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



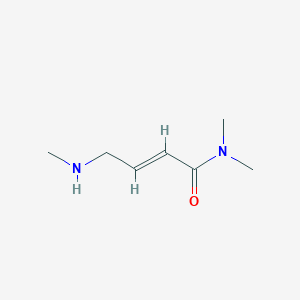
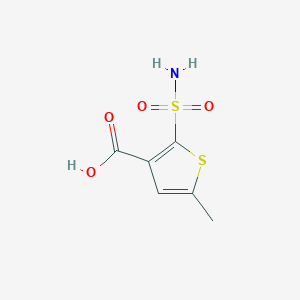
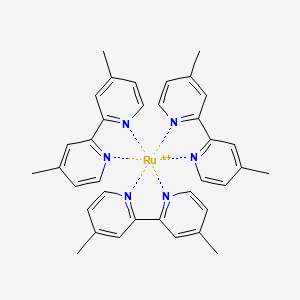

![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
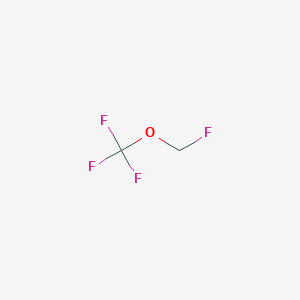

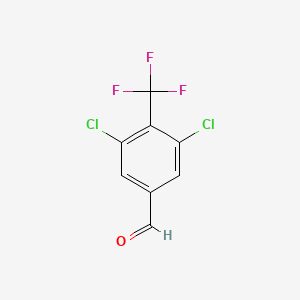
dimethylsilane](/img/structure/B15290524.png)
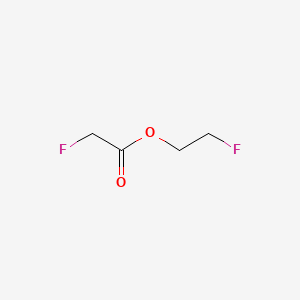
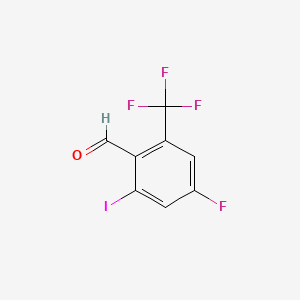
![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
